molecular formula C28H21N3O2 B11478342 2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-[4-(pyridin-2-ylmethyl)phenyl]acetamide

2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-[4-(pyridin-2-ylmethyl)phenyl]acetamide

Cat. No.: B11478342
M. Wt: 431.5 g/mol
InChI Key: UVFVBASUVUYPJO-UHFFFAOYSA-N
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Description

2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}ACETAMIDE is a complex organic compound that features an indole moiety, a phenyl group, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Subsequent steps may involve Suzuki–Miyaura coupling to introduce the phenyl and pyridine groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to changes in cellular processes. The indole moiety is known to interact with various biological targets, including tubulin, which is involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}ACETAMIDE is unique due to its combination of an indole ring, a phenyl group, and a pyridine moiety. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H21N3O2

Molecular Weight

431.5 g/mol

IUPAC Name

2-oxo-2-(2-phenyl-1H-indol-3-yl)-N-[4-(pyridin-2-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C28H21N3O2/c32-27(25-23-11-4-5-12-24(23)31-26(25)20-8-2-1-3-9-20)28(33)30-21-15-13-19(14-16-21)18-22-10-6-7-17-29-22/h1-17,31H,18H2,(H,30,33)

InChI Key

UVFVBASUVUYPJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NC4=CC=C(C=C4)CC5=CC=CC=N5

Origin of Product

United States

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